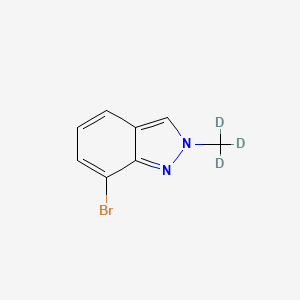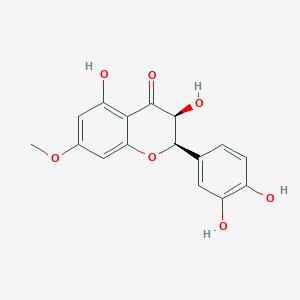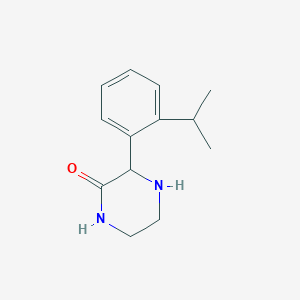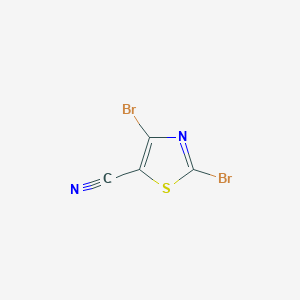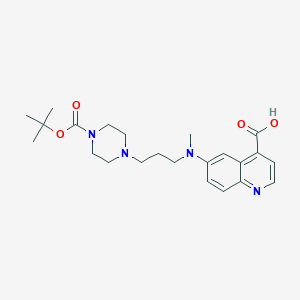
6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C23H32N4O4 and a molecular weight of 428.53 g/mol . This compound is characterized by the presence of a quinoline core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid typically involves multiple steps. One common method includes the following steps :
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the Boc-protected piperazine derivative with the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
科学研究应用
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring the compound remains stable until it reaches its target site.
相似化合物的比较
Similar Compounds
- 6-[3-(4-Boc-1-piperazinyl)propoxy]quinoline-4-carboxylic Acid
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is unique due to its specific combination of a quinoline core, a piperazine ring, and a Boc protecting group. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications.
属性
分子式 |
C23H32N4O4 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
6-[methyl-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]amino]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O4/c1-23(2,3)31-22(30)27-14-12-26(13-15-27)11-5-10-25(4)17-6-7-20-19(16-17)18(21(28)29)8-9-24-20/h6-9,16H,5,10-15H2,1-4H3,(H,28,29) |
InChI 键 |
GAKVZDIPMYMTHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN(C)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



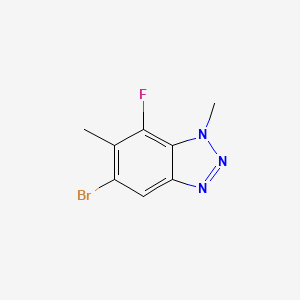
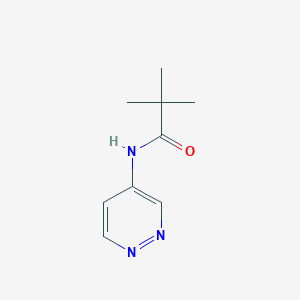
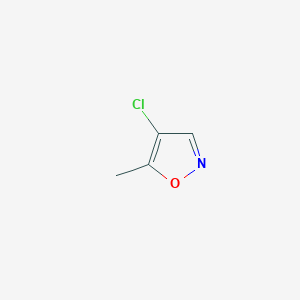
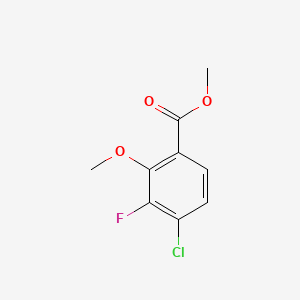

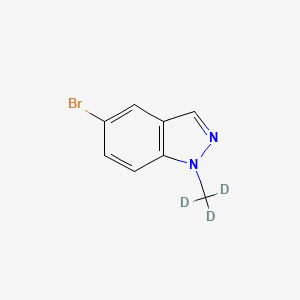
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
